Citronellyl Acetate

Description

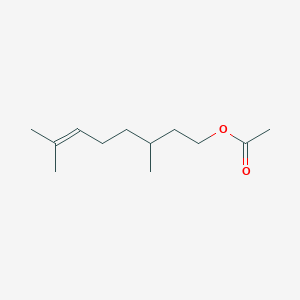

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyloct-6-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,11H,5,7-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZKFWLRHCDGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051739 | |

| Record name | Citronellyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid/fruity odour | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

229.00 °C. @ 760.00 mm Hg | |

| Record name | (±)-Citronellyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 9 ml 70% alcohol (in ethanol) | |

| Record name | Citronellyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.883-0.893 | |

| Record name | Citronellyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

150-84-5 | |

| Record name | Citronellyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, citronellyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citronellyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ420RT3OY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-Citronellyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of Citronellyl Acetate in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citronellyl acetate is a monoterpene ester prized for its characteristic fruity, rose-like aroma, making it a valuable component in the fragrance, cosmetic, and food industries.[1][2] Found naturally in the essential oils of plants like lemongrass, geranium, and rose, its biosynthesis is a sophisticated process, drawing from multiple subcellular compartments and precursor pathways.[2] This technical guide provides an in-depth exploration of the molecular journey from primary metabolites to the final esterified product. We will dissect the core biosynthetic framework, detail the enzymatic steps leading to the citronellol backbone, and elucidate the final esterification reaction. Furthermore, this document furnishes detailed, field-proven protocols for the identification of biosynthetic genes and the quantitative analysis of metabolites, offering a practical resource for researchers aiming to study or engineer this pathway. The narrative is grounded in authoritative scientific literature, explaining the causality behind experimental choices to ensure both accuracy and practical applicability for professionals in plant science and metabolic engineering.

Section 1: The Core Biosynthetic Framework: From Central Carbon to Monoterpene Precursors

All plant terpenoids, including this compound, originate from the fundamental five-carbon (C5) building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3][4] Plants employ two distinct and spatially separated pathways to generate these precursors: the mevalonate (MVA) pathway located in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which operates within the plastids.[4][5][6]

-

The Mevalonate (MVA) Pathway (Cytosol): This pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[6] The subsequent reduction of HMG-CoA by HMG-CoA reductase (HMGR) is a critical rate-limiting step.[5] A series of phosphorylation and decarboxylation reactions then converts mevalonate into IPP. While the MVA pathway is the primary source for sesquiterpenes (C15) and triterpenes (C30), crosstalk between the MVA and MEP pathways, involving the exchange of IPP, has been reported.[4][7]

-

The Methylerythritol Phosphate (MEP) Pathway (Plastids): The MEP pathway is the predominant source of precursors for monoterpenes (C10) and diterpenes (C20).[4][8] It starts with the condensation of glyceraldehyde-3-phosphate (GAP) and pyruvate, products of photosynthesis.[4] The enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) catalyzes this initial, crucial step, significantly influencing the metabolic flux through the entire pathway.[3] A series of seven enzymatic reactions then converts the initial product into a mixture of IPP and DMAPP.[6]

The universal precursor for all monoterpenes, geranyl diphosphate (GPP), is formed in the plastids through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by geranyl diphosphate synthase (GPPS).[3] This C10 molecule is the direct substrate for the vast array of monoterpene synthases.

Section 2: The Biosynthesis of Citronellol: The Alcohol Moiety

The formation of the alcohol precursor, citronellol, is a critical phase of the overall pathway. It begins with the conversion of GPP to the acyclic monoterpene alcohol, geraniol, which is then further metabolized to citronellol.

Step 1: GPP to Geraniol

The dedicated enzyme Geraniol Synthase (GES) catalyzes the conversion of GPP into geraniol.[9][10] GES belongs to the terpene synthase (TPS) family and is typically localized to the plastids, where its substrate, GPP, is produced.[10][11] The enzyme facilitates the hydrolysis of the diphosphate group from GPP, forming a geranyl carbocation intermediate, which is then quenched by a water molecule to yield geraniol.[10]

Step 2: Geraniol to Citronellol

The conversion of geraniol to citronellol is not a single-step reaction but a multi-step pathway that has been elucidated in plants like Pelargonium (geranium).[12][13] This process involves a series of reduction reactions:

-

Oxidation: Geraniol is first oxidized to its corresponding aldehyde, citral (a mixture of the isomers geranial and neral).[9][12]

-

First Reduction: Citral is then reduced to citronellal. In Pelargonium, this step is catalyzed by specific citral reductases (PhCIRs), which belong to the PRISE (progesterone 5β-reductase/iridoid synthase-like) family of enzymes.[12][14]

-

Second Reduction: Finally, citronellal is reduced by an alcohol dehydrogenase (ADH) or a similar reductase to form citronellol.[12]

The stereochemistry of the final citronellol product (e.g., (S)-citronellol) is determined by the stereoselectivity of the reductases involved in this pathway.[12][14]

Section 3: The Final Assembly: Esterification to this compound

The terminal step in the biosynthesis is the esterification of citronellol. This reaction involves the transfer of an acetyl group from a donor molecule to the hydroxyl group of citronellol.

The acetyl group is supplied by Acetyl-Coenzyme A (Acetyl-CoA) , a central metabolite in cellular metabolism.[15] The reaction is catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) .[16] These enzymes facilitate the condensation of an alcohol (citronellol) with an acyl-CoA (Acetyl-CoA) to form the corresponding ester (this compound) and release Coenzyme A.[16]

The catalytic mechanism of AATs typically involves a conserved catalytic dyad or triad within the active site that facilitates the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the acyl-CoA.[16] While the general enzyme class responsible is well-established, the specific AATs that catalyze this compound formation in many key aromatic plants remain an active area of research, presenting opportunities for gene discovery and characterization.

Section 4: Methodologies for Studying the Biosynthetic Pathway

Investigating the biosynthesis of this compound requires a dual approach: identifying and validating the function of the genes involved, and accurately quantifying the metabolites produced.

Protocol: Gene Identification and Functional Characterization

This workflow is designed to identify candidate genes and confirm their enzymatic function. The rationale is to correlate gene expression with metabolite abundance and then validate function through heterologous expression and in vitro/in vivo assays.

Step-by-Step Methodology:

-

Tissue Selection & Transcriptome Sequencing:

-

Select plant tissues known to produce high levels of this compound (e.g., young leaves of Pelargonium, rose petals).[12][13]

-

Perform RNA sequencing (RNA-seq) on tissues at different developmental stages or after induction with phytohormones like methyl jasmonate to create a differential expression library.[10]

-

Causality: High-producing tissues are likely to have high transcript levels of the relevant biosynthetic genes. Comparing different tissues or treatments helps narrow down the list of candidates.

-

-

Bioinformatic Analysis & Candidate Gene Selection:

-

From the transcriptome data, search for sequences with homology to known terpene synthases (TPS), reductases, and alcohol acyltransferases (AAT).

-

Prioritize candidate genes whose expression patterns strongly correlate with the production of citronellol and this compound.

-

-

Gene Cloning and Heterologous Expression:

-

Clone the full-length coding sequence of candidate genes (e.g., a putative GES or AAT) into an E. coli expression vector (e.g., pET-28a).

-

Transform the construct into an expression strain like E. coli BL21(DE3) and induce protein expression with IPTG.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

-

In Vitro Enzyme Assays:

-

For a candidate GES: Incubate the purified protein with the substrate GPP and a divalent cation cofactor (Mg²⁺ or Mn²⁺).[17]

-

For a candidate AAT: Incubate the purified protein with substrates citronellol and acetyl-CoA.

-

Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the resulting mass spectra and retention times to authentic standards of geraniol or this compound.[11]

-

Self-Validation: A true enzyme will convert the specific substrate into the expected product, which will not be present in control reactions lacking the enzyme or substrate.

-

-

In Vivo Functional Validation (Transient Expression):

-

Subclone the candidate gene into a plant transient expression vector (e.g., pEAQ-HT).

-

Infiltrate Agrobacterium tumefaciens carrying the construct into the leaves of Nicotiana benthamiana.[9][10]

-

After 3-5 days, harvest the infiltrated leaf tissue, extract volatile compounds, and analyze by GC-MS.

-

Causality: The appearance of the novel product (e.g., geraniol or this compound) in the engineered plant tissue, which does not produce it natively, provides strong evidence of the gene's in vivo function.[9]

-

Protocol: Metabolite Quantification by GC-MS

This protocol provides a robust method for extracting and quantifying this compound and its precursors from plant tissue.

Step-by-Step Methodology:

-

Sample Preparation:

-

Harvest approximately 0.5-1.0 g of fresh plant tissue.[18]

-

Immediately freeze the tissue in liquid nitrogen to quench metabolism.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

-

Solvent Extraction:

-

Transfer the powdered tissue to a glass vial.

-

Add 5 mL of a suitable organic solvent such as hexane or ethyl acetate.[1][18]

-

Add an internal standard (e.g., nonyl acetate or borneol) at a known concentration. The choice of standard should be a compound not naturally present in the tissue with similar chemical properties and a distinct retention time.

-

Agitate the mixture on a shaker at room temperature for 1-2 hours.

-

-

Purification and Concentration:

-

Centrifuge the sample to pellet the plant debris.

-

Carefully transfer the supernatant to a new vial.

-

For cleaner samples, the extract can be passed through a small column of silica gel or a C18 solid-phase extraction (SPE) cartridge to remove non-polar pigments and lipids.[18]

-

Concentrate the extract under a gentle stream of nitrogen gas to a final volume of approximately 200 µL.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the concentrated extract into the GC-MS system.

-

Use the parameters outlined in the table below as a starting point for method development.

-

Data Analysis: Identify compounds by comparing their retention times and mass spectra to a library of authentic standards (e.g., NIST library and injected standards). Quantify the compounds by integrating the peak area relative to the internal standard and using a calibration curve generated from known concentrations of pure standards.

-

Table 1: Representative GC-MS Parameters for Monoterpene Ester Analysis

| Parameter | Setting | Rationale |

| Column | HP-5MS, DB-5, or equivalent (30 m x 0.25 mm, 0.25 µm film) | A non-polar column provides excellent separation for volatile and semi-volatile compounds like terpenes. |

| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min | Inert carrier gas standard for MS applications. |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1) | Splitless mode increases sensitivity for low-concentration analytes. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the analytes without thermal degradation. |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 5-10 °C/min to 280 °C (hold 5 min) | A temperature ramp effectively separates compounds based on their boiling points. |

| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |

| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns for library matching. |

| Scan Range | 40 - 400 m/z | Covers the expected mass fragments for monoterpenes and their derivatives. |

Section 5: Regulation and Metabolic Engineering Perspectives

The biosynthesis of this compound is tightly regulated by developmental cues, phytohormones (e.g., jasmonates), and environmental stresses like herbivory or pathogen attack.[3][19] Understanding these regulatory networks is key to manipulating the pathway.

Metabolic engineering offers a powerful alternative to traditional extraction for increasing the supply of valuable compounds like this compound.[8][20] Key strategies include:

-

Overexpression of Rate-Limiting Enzymes: Increasing the expression of key enzymes like GES or a specific AAT can significantly boost product yield.[21]

-

Redirecting Precursor Flux: Modulating the upstream MVA or MEP pathways to channel more carbon towards GPP can enhance the overall output of all downstream monoterpenes.[21]

-

Subcellular Compartmentalization: Targeting enzymes to specific organelles (e.g., engineering the entire pathway within mitochondria or peroxisomes) can increase local substrate concentrations and isolate the pathway from competing reactions, a strategy that has shown success in microbial systems.[21][22]

These engineering efforts not only hold promise for the sustainable production of fragrances and flavors but also provide invaluable tools for fundamental research into plant metabolic networks.[8]

References

-

Martinelli, L., Bihanic, C., Bony, A., et al. (2024). Citronellol biosynthesis in pelargonium is a multistep pathway involving progesterone 5β-reductase and/or iridoid synthase-like enzymes. Plant Physiology, 194(2), 1006–1023. Available at: [Link]

-

Jiang, Z., Chen, S., et al. (2024). Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications. MDPI. Available at: [Link]

-

Gao, Y., Liu, T., et al. (2021). Research progress in biosynthesis and regulation of plant terpenoids. Taylor & Francis Online. Available at: [Link]

-

Ismail, M. (2015). Biosynthesis of terpenes. Slideshare. Available at: [Link]

-

ResearchGate. (n.d.). The terpenes biosynthesis pathway in plants, including intracellular... ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). The terpene biosynthesis pathways in plants. ResearchGate. Available at: [Link]

-

Semantic Scholar. (n.d.). Sustainable Biotechnological Production of Citronellol: Advances in Biosynthesis, Metabolic Engineering, and Applications. Semantic Scholar. Available at: [Link]

-

Dudareva, N., et al. (2013). Metabolic engineering of plant monoterpenes, sesquiterpenes and diterpenes--current status and future opportunities. PubMed. Available at: [Link]

-

Martinelli, L., et al. (2024). Citronellol biosynthesis in pelargonium is a multistep pathway involving progesterone 5β-reductase and/or iridoid synthase-like enzymes. PubMed. Available at: [Link]

-

Martinelli, L., et al. (2023). Citronellol biosynthesis in pelargonium is a multi-step pathway involving PRISE enzymes. bioRxiv. Available at: [Link]

-

Yuan, J., & Ching, C. B. (2016). Mitochondrial acetyl-CoA utilization pathway for terpenoid productions. PubMed. Available at: [Link]

-

Dwivedi, V., et al. (2024). Sustainable Biotechnological Production of Citronellol: Advances in Biosynthesis, Metabolic Engineering, and Applications. Preprints.org. Available at: [Link]

-

Aharoni, A., et al. (n.d.). Metabolic engineering of terpenoid biosynthesis in plants. Weizmann Institute of Science. Available at: [Link]

-

Lücker, J. (2002). Metabolic engineering of monoterpene biosynthesis in plants. Wageningen University & Research. Available at: [Link]

-

Lu, S., et al. (2024). Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications. MDPI. Available at: [Link]

-

Ullah, A., et al. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. Biblioteka Nauki. Available at: [Link]

-

ScenTree. (n.d.). DL-citronellyl acetate (CAS N° 150-84-5). ScenTree. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Terpenoid biosynthetic pathway. ResearchGate. Available at: [Link]

-

Ullah, A., et al. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. ResearchGate. Available at: [Link]

-

Ling, J., et al. (2024). Identification and functional analysis of a deduced geraniol synthase from Camphora officinarum. National Center for Biotechnology Information. Available at: [Link]

-

Li, S., et al. (2023). Alcohol acyltransferases for the biosynthesis of esters. National Center for Biotechnology Information. Available at: [Link]

-

Yang, T., et al. (2005). A geraniol-synthase gene from Cinnamomum tenuipilum. ResearchGate. Available at: [Link]

-

Goncearenco, A., & Glick, B. R. (2021). Engineering Yarrowia lipolytica for the biosynthesis of geraniol. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. (n.d.). Acetyl-CoA. Wikipedia. Available at: [Link]

-

Liu, M., et al. (2024). Identification and Functional Characterization of a Geraniol Synthase UrGES from Uncaria rhynchophylla. MDPI. Available at: [Link]

-

Wang, H., et al. (2023). Functional Characterization of a Dendrobium officinale Geraniol Synthase DoGES1 Involved in Floral Scent Formation. MDPI. Available at: [Link]

-

Stamatis, H., et al. (2003). Formation of this compound as a function of the reaction type... ResearchGate. Available at: [Link]

-

Forster-Fromme, K., & Jendrossek, D. (2005). Identification and characterization of the acyclic terpene utilization gene cluster of Pseudomonas citronellolis. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2021). Quantitative Determination of p-Cymene, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. By GC-MS/MS. ResearchGate. Available at: [Link]

-

Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 150-84-5. Elsevier. Available at: [Link]

-

Wang, L., et al. (2008). Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants. PubMed. Available at: [Link]

Sources

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. ScenTree - DL-citronellyl acetate (CAS N° 150-84-5) [scentree.co]

- 3. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Biosynthesis of terpenes | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. Identification and functional analysis of a deduced geraniol synthase from Camphora officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Citronellol biosynthesis in pelargonium is a multistep pathway involving progesterone 5β-reductase and/or iridoid synthase-like enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Acetyl-CoA - Wikipedia [en.wikipedia.org]

- 16. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 20. Metabolic engineering of plant monoterpenes, sesquiterpenes and diterpenes--current status and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications [mdpi.com]

- 22. Mitochondrial acetyl-CoA utilization pathway for terpenoid productions - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of Citronellyl Acetate

An In-Depth Technical Guide to the Mechanism of Action of Citronellyl Acetate

Abstract

This compound (CAS 150-84-5) is an acyclic monoterpenoid ester naturally present in the essential oils of various plants, including citronella, rose, and geranium.[1][2] Valued for its characteristic fresh, floral, and fruity aroma, it is a significant component in the fragrance, flavor, and cosmetic industries.[1][3][4][5] Beyond its organoleptic properties, this compound has garnered scientific interest for a range of biological activities. Preclinical research has illuminated its potential as an antinociceptive, pro-apoptotic, and antimicrobial agent. This guide provides a comprehensive technical overview of the known mechanisms of action of this compound, focusing on its molecular targets and biochemical pathways. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's multifaceted biological profile.

Core Pharmacological Mechanisms of Action

The primary therapeutic potential of this compound, as indicated by current research, lies in its ability to modulate pain signaling pathways. Additionally, it exhibits effects on cell viability and demonstrates potential as an inhibitor of key metabolic enzymes.

Antinociceptive and Anti-inflammatory Effects

The most extensively studied mechanism of this compound is its antinociceptive (pain-blocking) activity.[6] This effect is not mediated by a single target but through a complex interplay with several key components of the peripheral nervous system involved in pain sensation.

Molecular Targets:

-

Transient Receptor Potential (TRP) Channels: this compound has been shown to modulate the activity of TRP channels, which are crucial ion channels involved in the sensation of temperature, pain, and inflammation. Specifically, its antinociceptive effects are mediated through interactions with TRPV1 (vanilloid 1) and TRPM8 (melastatin 8) channels.[1][7]

-

Acid-Sensing Ion Channels (ASICs): These channels are neuronal voltage-insensitive cation channels activated by extracellular protons, playing a significant role in pain perception associated with tissue acidosis during inflammation and injury. The antinociceptive action of this compound is also mediated by the modulation of ASICs.[1][7]

-

Glutamate Receptors: Evidence suggests the involvement of glutamate receptors in the compound's pain-blocking mechanism, indicating an interaction with excitatory neurotransmission pathways.[1]

Downstream Signaling:

The modulation of these ion channels initiates a downstream signaling cascade involving key protein kinases. The activation of Protein Kinase C (PKC) and Protein Kinase A (PKA) is implicated in the signal transduction pathway that ultimately leads to a reduction in nociceptive signaling.[1] By acting on these peripheral nociceptors, this compound may also modulate the release of inflammatory mediators such as prostaglandins and bradykinin in the second phase of the inflammatory response.[7]

Pro-Apoptotic Activity

This compound has been observed to exhibit pro-apoptotic activity, specifically in human hepatoma cells (HepG2).[6] This finding suggests a potential for this compound in oncological research. The precise molecular mechanism driving this apoptosis—whether through intrinsic (mitochondrial) or extrinsic (death receptor) pathways—requires further elucidation. This activity highlights a distinct and significant biological effect separate from its role in nociception.

Cytochrome P450 Inhibition

Computational studies predict that this compound may act as an inhibitor of key drug-metabolizing enzymes.[8]

-

CYP1A2 and CYP2B6: It is predicted to be an inhibitor of these two cytochrome P450 isoenzymes.[8] This is a critical consideration in drug development, as inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the metabolism and clearance of co-administered therapeutic agents.[8]

Biochemical Profile: Synthesis and Metabolism

Understanding the synthesis and metabolic fate of this compound is essential for its application in both industrial and pharmaceutical contexts.

Enzymatic Synthesis

While chemical synthesis is possible, it often requires harsh conditions and can produce environmental pollutants.[5] Consequently, enzymatic synthesis using lipases has become a preferred green alternative, offering high specificity and mild reaction conditions.[3][4][5][9]

The most common approach is trans-esterification , where an existing ester (e.g., geranyl acetate or vinyl acetate) reacts with citronellol in a non-aqueous medium, catalyzed by a lipase.[3][4] Kinetic studies have revealed that this reaction often follows a ping-pong bi-bi mechanism , which can be subject to inhibition by the product, this compound, itself.[4][10]

Metabolism

There is limited direct data on the metabolism of this compound in humans.[11] As an ester, it is likely hydrolyzed to its constituent parts: citronellol and acetic acid. The subsequent metabolism would follow the pathways for these individual molecules. The metabolism of the parent alcohol, citronellol, is speculated to proceed via oxidation to yield 2,6-dimethyl-6-octendioic acid, which is then excreted, likely as a glucuronic acid conjugate.[12]

In microbial systems, this compound can be produced through the esterification of citronellol with acetyl-CoA generated from glucose metabolism.[13][14]

Physicochemical and Toxicological Data

A thorough understanding of the compound's physical properties and safety profile is paramount for any research or development application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 150-84-5 | [1][15] |

| Molecular Formula | C₁₂H₂₂O₂ | [15][16][17] |

| Molecular Weight | 198.30 g/mol | [15][16] |

| Appearance | Colorless liquid | [1][16] |

| Odor Profile | Floral, fruity, rose, citrus | [1][18] |

| Boiling Point | ~238-240 °C | [1][16] |

| Density | ~0.88-0.89 g/mL at 25 °C | [1][17] |

| Solubility | Insoluble in water; soluble in alcohols and oils | [1][15] |

| Log P | 4.22 | [15][16] |

Table 2: Toxicological Data Summary

| Endpoint | Result/Value | Comments | Source(s) |

| Acute Oral Toxicity | LD50 (Rat): 6,800 mg/kg | Low acute toxicity. | [19][20][21] |

| Genotoxicity | Negative | No genotoxic or cytotoxic effects observed in BlueScreen and bacterial reverse mutation assays. | [11] |

| Skin Sensitization | Non-sensitizer / Skin Irritant | Computational models predict it as a non-sensitizer, though some safety data sheets note potential for skin irritation. | [8][21][22] |

| Phototoxicity | Not Expected | Based on UV/Vis spectra, not expected to be phototoxic or photoallergenic. | [11] |

| Environmental Fate | Not PBT | Evaluated as not being Persistent, Bioaccumulative, and Toxic (PBT). | [11] |

Key Experimental Protocols

The methodologies used to investigate this compound are critical for reproducing and building upon existing findings. The following protocols represent standard approaches in the field.

Protocol 1: Lipase-Catalyzed Synthesis via Trans-esterification

This protocol provides a reproducible method for the high-yield synthesis of this compound using a commercially available immobilized lipase. The rationale for choosing trans-esterification over direct esterification is that it avoids the production of water, which can inhibit lipase activity.

Methodology:

-

Reactant Preparation: Prepare equimolar concentrations (e.g., 0.25 M) of citronellol and a suitable acyl donor (e.g., geranyl acetate or vinyl acetate) in a non-aqueous solvent such as n-hexane.[3]

-

Enzyme Addition: Add an immobilized lipase (e.g., from Pseudomonas fluorescens or Black Cumin Seedling) to the reaction mixture at a concentration of approximately 5% (w/v).[3][4]

-

Incubation: Incubate the reaction mixture in a sealed vessel within a temperature-controlled shaker (e.g., 40°C at 200 rpm).[4]

-

Time-Course Sampling: Withdraw aliquots from the reaction mixture at predetermined time intervals (e.g., 1, 10, 24, 48, 72 hours) to monitor reaction progress.[3]

-

Sample Analysis: Analyze the samples using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to quantify the conversion of citronellol and the formation of this compound.[3] A standard curve for this compound should be used for accurate quantification.

-

Yield Calculation: Calculate the percentage yield based on the initial molar amount of the limiting substrate (citronellol).

Protocol 2: In Vivo Assessment of Antinociceptive Activity (Formalin Test)

The formalin test is a standard and reliable model for assessing the efficacy of analgesic compounds. It is particularly useful because it creates a biphasic pain response, allowing for the differentiation between neurogenic and inflammatory pain mechanisms.

Methodology:

-

Animal Acclimatization: Acclimate male Swiss mice (25-30 g) to the testing environment for at least 1 hour before the experiment.

-

Compound Administration: Administer this compound (e.g., at doses of 50 and 100 mg/kg) or a vehicle control (e.g., Tween 80/saline solution) via intraperitoneal (i.p.) injection 30 minutes prior to the formalin challenge.

-

Nociception Induction: Inject 20 µL of a 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.

-

Observation - Phase 1 (Neurogenic Pain): Immediately after injection, place the animal in a transparent observation chamber. For the first 5 minutes, record the total time the animal spends licking the injected paw. This phase is the result of direct chemical stimulation of nociceptors.[7]

-

Observation - Phase 2 (Inflammatory Pain): Observe the animal again during the period of 15 to 30 minutes post-injection. Record the total time the animal spends licking the injected paw during this interval. This phase is driven by the release of local inflammatory mediators.[7]

-

Data Analysis: Compare the paw-licking time in the this compound-treated groups to the vehicle control group for both phases. A significant reduction in licking time indicates an antinociceptive effect. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine significance.

Conclusion and Future Directions

This compound is a monoterpenoid ester with a complex and promising mechanism of action. Its primary pharmacological activity appears to be antinociception, mediated through the modulation of TRP and ASIC ion channels. Furthermore, its pro-apoptotic effects and potential for CYP450 enzyme inhibition open avenues for research in oncology and pharmacology. The development of green, enzyme-based synthesis protocols enhances its viability for industrial and pharmaceutical applications.

Future research should focus on elucidating the specific downstream targets of the PKC/PKA signaling cascade in its antinociceptive pathway. A deeper investigation into the molecular mechanisms of its pro-apoptotic activity in cancer cell lines is warranted. Finally, in vivo studies are necessary to confirm the predicted inhibition of CYP enzymes and to assess its potential for drug-drug interactions, which is a critical step for any compound being considered for therapeutic development.

References

A comprehensive list of sources cited in this document is provided below for verification and further reading.

-

RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 150-84-5. (2021). Food and Chemical Toxicology, 157, 112579. [Link]

-

(S)-citronellyl acetate, 67601-05-2. (n.d.). The Good Scents Company. [Link]

-

Oda, S., Inada, Y., Kobayashi, A., Kato, A., Matsudomi, N., & Ohta, H. (1996). Microbial Esterification of Citronellol with Acetyl Coenzyme A Produced via Metabolism of Glucose in an Interface Bioreactor. Applied and Environmental Microbiology, 62(4), 1373-1377. [Link]

-

SDS - Advanced Biotech. (2025). Advanced Biotech. [Link]

-

Rios, E. R., Rocha, N. F., Venâncio, A. M., de Carvalho, A. C., Cerqueira, G. S., de Lacerda, D. I., ... & de Sousa, D. P. (2013). TRP and ASIC channels mediate the antinociceptive effect of this compound. Chemico-biological interactions, 203(3), 573-579. [Link]

-

Production of this compound in a fed-batch system using immobilized lipase. Scientific note. (1993). Applied Biochemistry and Biotechnology, 43(1), 27-32. [Link]

-

Oda, S., Inada, Y., Kobayashi, A., Kato, A., Matsudomi, N., & Ohta, H. (1996). Microbial Esterification of Citronellol with Acetyl Coenzyme A Produced via Metabolism of Glucose in an Interface Bioreactor. Applied and Environmental Microbiology, 62(4), 1373-1377. [Link]

-

ul Haq, N., Liaquat, M., Jahangir, M., Khan, A., Khan, A. A., Shah, M., ... & Ahmad, S. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. Polish Journal of Chemical Technology, 26(2), 52-61. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Gavan, A., Voștinaru, O. L., Crișan, O., & Pârvu, M. (2023). Predictions of the Biological Effects of Several Acyclic Monoterpenes as Chemical Constituents of Essential Oils Extracted from Plants. Plants, 12(12), 2275. [Link]

-

Ghamgui, H., Karra-Châabouni, M., & Gargouri, Y. (2004). Formation of this compound as a function of the reaction type using equimolar amounts of reactants (0.1 M) and 10 mg of Lipozyme/ml. ResearchGate. [Link]

-

Zhang, Y., Yue, C., He, Y., Xu, J., & Zhang, R. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. Food Science and Technology, 42. [Link]

-

Zhang, Y., Yue, C., He, Y., Xu, J., & Zhang, R. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. Food Science and Technology, 42. [Link]

-

In Vivo and In Vitro Grown Lemon-Scented Gum as a Source of Nematicidal Essential Oil Compounds. (2023). MDPI. [Link]

-

Nomination Background: Citronellol (CASRN: 106-22-9). (n.d.). National Toxicology Program. [Link]

-

ul Haq, N., Liaquat, M., Jahangir, M., Khan, A., Khan, A. A., Shah, M., ... & Ahmad, S. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. ResearchGate. [Link]

-

Influence of the Chemical Structure on the Odor Characters of β-Citronellol and its Oxygenated Derivatives. (2018). ResearchGate. [Link]

-

Showing metabocard for (±)-Citronellyl acetate (HMDB0034160). (n.d.). Human Metabolome Database. [Link]

-

Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease. (2021). Frontiers in Physiology. [Link]

-

This compound, 150-84-5. (n.d.). The Good Scents Company. [Link]

-

DL-citronellyl acetate (CAS N° 150-84-5). (n.d.). ScenTree. [Link]

-

CITRONELLOL ACETATE, (S)-. (n.d.). precisionFDA. [Link]

-

The Pherobase Synthesis - this compound | C12H22O2. (n.d.). The Pherobase. [Link]

-

This compound. (n.d.). Ventos. [Link]

-

ul Haq, N., Liaquat, M., Jahangir, M., Khan, A., Khan, A. A., Shah, M., ... & Ahmad, S. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. ResearchGate. [Link]

-

Zhang, Y., Yue, C., He, Y., Xu, J., & Zhang, R. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. Food Science and Technology, 42. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. bibliotekanauki.pl [bibliotekanauki.pl]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. medchemexpress.com [medchemexpress.com]

- 7. repositorio.ufc.br [repositorio.ufc.br]

- 8. Predictions of the Biological Effects of Several Acyclic Monoterpenes as Chemical Constituents of Essential Oils Extracted from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Coupling of Metabolism and Bioconversion: Microbial Esterification of Citronellol with Acetyl Coenzyme A Produced via Metabolism of Glucose in an Interface Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. This compound | C12H22O2 | CID 9017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. ScenTree - DL-citronellyl acetate (CAS N° 150-84-5) [scentree.co]

- 17. This compound [ventos.com]

- 18. This compound, 150-84-5 [thegoodscentscompany.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. (S)-citronellyl acetate, 67601-05-2 [thegoodscentscompany.com]

- 21. prod.adv-bio.com [prod.adv-bio.com]

- 22. vigon.com [vigon.com]

Citronellyl Acetate spectroscopy data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Citronellyl Acetate

Introduction

This compound (C₁₂H₂₂O₂, IUPAC name: 3,7-dimethyloct-6-enyl acetate) is a monoterpenoid ester widely utilized in the flavor and fragrance industries for its characteristic fresh, fruity, and rosy aroma.[1][2] It is found naturally in various essential oils, including those from citronella, geranium, and rose.[2] For quality control, chemical synthesis, and regulatory purposes, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed molecular fingerprint, making them indispensable tools for researchers and professionals in drug development and chemical analysis.

This guide offers a detailed examination of the spectroscopic data of this compound. As a senior application scientist, the focus is not merely on presenting data but on interpreting it within a logical framework, explaining the causality behind experimental choices and spectral features. This approach ensures a self-validating system of analysis, grounded in authoritative data.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following structure and numbering scheme for this compound will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful technique for elucidating the hydrogen framework of a molecule. The spectrum of this compound provides distinct signals corresponding to each unique proton environment.

Data Summary

The following table summarizes the expected ¹H NMR chemical shifts for this compound, typically recorded in deuterated chloroform (CDCl₃).[1][3]

| Signal (Atom #) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H6 | ~5.09 | Triplet (t) | 1H | Vinylic proton |

| H1 | ~4.10 | Triplet (t) | 2H | -CH₂-O- |

| H14 | ~2.04 | Singlet (s) | 3H | Acetate -CH₃ |

| H8, H9 | ~1.68, ~1.60 | Singlets (s) | 3H each | Vinylic methyls |

| H2, H4, H5 | ~1.1-1.6 | Multiplets (m) | 6H | Aliphatic methylenes |

| H3 | ~1.8-2.0 | Multiplet (m) | 1H | Aliphatic methine |

| H10 | ~0.91 | Doublet (d) | 3H | Aliphatic methyl |

Interpretation of the ¹H NMR Spectrum

-

Downfield Region (δ > 3.0 ppm): The most deshielded proton is the vinylic proton at C6 (δ ~5.09 ppm), appearing as a triplet due to coupling with the adjacent methylene protons (H5). The two protons on C1 (δ ~4.10 ppm) are also significantly downfield because of the adjacent electron-withdrawing oxygen atom of the ester group.[1][3]

-

Acetyl Group (δ ~2.04 ppm): The sharp singlet integrating to three protons corresponds to the methyl group of the acetate moiety (C14). Its singlet nature is due to the absence of adjacent protons. This is a highly characteristic signal for acetate esters.[1]

-

Vinylic Methyls (δ ~1.6-1.7 ppm): The two methyl groups attached to the double bond (C8 and C9) appear as distinct singlets. They are not equivalent due to their geometric relationship (cis/trans) to the rest of the carbon chain.

-

Upfield Region (δ < 2.0 ppm): The remaining signals belong to the aliphatic backbone of the molecule. The complex multiplets between δ 1.1 and 2.0 ppm arise from the various methylene (H2, H4, H5) and methine (H3) protons. The doublet at approximately δ 0.91 ppm is characteristic of the methyl group at C10, which is split by the single proton at C3.[1]

Experimental Protocol: ¹H NMR Spectroscopy

The rationale for this protocol is to obtain a high-resolution spectrum suitable for structural confirmation and purity analysis.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for nonpolar compounds like terpenoid esters and its single, easily identifiable residual solvent peak.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (e.g., 400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Key parameters include a spectral width of ~12 ppm, a 90° pulse angle, an acquisition time of at least 3 seconds, and a relaxation delay of 2-5 seconds to ensure full relaxation of all protons for accurate integration.

-

Collect 8-16 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in pure absorption mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative proton ratios.

-

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Data Summary

The following table summarizes the ¹³C NMR chemical shifts for this compound in CDCl₃.[1][4][5]

| Signal (Atom #) | Chemical Shift (δ, ppm) | Assignment |

| C12 | ~171.0 | Ester Carbonyl |

| C7 | ~131.2 | Vinylic Carbon |

| C6 | ~124.7 | Vinylic Carbon |

| C1 | ~63.0 | -CH₂-O- |

| C5 | ~37.1 | Aliphatic -CH₂- |

| C3 | ~35.6 | Aliphatic -CH- |

| C2 | ~29.6 | Aliphatic -CH₂- |

| C4 | ~25.7 | Aliphatic -CH₂- |

| C8 | ~25.5 | Vinylic -CH₃ |

| C14 | ~20.9 | Acetate -CH₃ |

| C10 | ~19.5 | Aliphatic -CH₃ |

| C9 | ~17.6 | Vinylic -CH₃ |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (δ ~171.0 ppm): The signal at the lowest field belongs to the ester carbonyl carbon (C12), which is highly deshielded.[1]

-

Olefinic Carbons (δ ~120-135 ppm): The two signals at ~131.2 ppm and ~124.7 ppm correspond to the sp²-hybridized carbons of the double bond (C7 and C6, respectively). The substituted carbon (C7) is further downfield than the vinylic CH (C6).[1]

-

Oxygen-Attached Carbon (δ ~63.0 ppm): The sp³ carbon bonded to the ester oxygen (C1) appears around 63.0 ppm.

-

Aliphatic Carbons (δ ~15-40 ppm): The remaining signals in the upfield region correspond to the various sp³-hybridized carbons of the main chain and the methyl groups. The chemical shifts are influenced by their substitution and proximity to functional groups.[1][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Data Summary

The key IR absorption bands for this compound are summarized below.[6]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2960-2850 | Strong | C-H Stretch | Alkanes (sp³ C-H) |

| ~1740 | Strong | C=O Stretch | Ester |

| ~1670 | Weak | C=C Stretch | Alkene |

| ~1240 | Strong | C-O Stretch | Ester (acetate) |

| ~1050 | Medium | C-O Stretch | Ester |

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by two very strong absorption bands that are diagnostic for its structure:

-

C=O Stretch: A very strong and sharp peak around 1740 cm⁻¹ is the most prominent feature, unequivocally indicating the presence of an ester carbonyl group. The position is characteristic of a saturated aliphatic ester.

-

C-O Stretch: A strong band around 1240 cm⁻¹ corresponds to the stretching vibration of the C-O single bond of the acetate group.

Other important signals include the strong C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons and a weak C=C stretching band around 1670 cm⁻¹, confirming the presence of the alkene functional group.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. Electron Ionization (EI) is a common technique used for volatile compounds like this compound, often coupled with Gas Chromatography (GC-MS).[8]

Data Summary

The molecular formula of this compound is C₁₂H₂₂O₂, with a molecular weight of 198.30 g/mol .[9]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |

| 198 | [M]⁺ | Molecular Ion (often weak or absent in EI) |

| 138 | [M - C₂H₂O₂]⁺ or [M - 60]⁺ | Loss of acetic acid |

| 123 | [C₉H₁₅]⁺ | Loss of acetic acid and a methyl group |

| 69 | [C₅H₉]⁺ | Isoprenyl cation, common in terpenoids |

| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) |

Interpretation of the Mass Spectrum

In a typical 70 eV EI-MS spectrum, the molecular ion peak [M]⁺ at m/z 198 may be observed, but it is often of low intensity due to the molecule's propensity to fragment. The most characteristic fragmentation pathway for acetate esters is the McLafferty rearrangement, leading to the neutral loss of acetic acid (60 Da). This results in a prominent peak at m/z 138 ([M-60]⁺).[10]

The base peak (the most intense peak) is frequently observed at m/z 43, corresponding to the stable acetyl cation [CH₃CO]⁺. Further fragmentation of the terpene backbone leads to a series of smaller cation fragments, with the peak at m/z 69 being highly characteristic of the isoprenyl unit found in many terpenoids.[7][11]

Caption: Key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: GC-MS Analysis

This protocol is designed to separate this compound from a mixture and obtain a clean mass spectrum for identification.

-

Sample Preparation:

-

GC-MS Instrument Setup:

-

Injector: Set to 250 °C in split mode (e.g., 50:1 split ratio) to handle the concentrated sample without overloading the column.

-

Column: Use a nonpolar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm), which is standard for terpenoid analysis.[8]

-

Oven Program: Start at 60 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This ensures good separation of volatile components.

-

Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Detector Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 35 to 400 to capture the molecular ion and all relevant fragments.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum from this peak.

-

Compare the obtained spectrum against a reference library (e.g., NIST) for confirmation.[9]

-

Analyze the fragmentation pattern to verify the structure as described above.

-

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, IR spectroscopy confirms the key ester and alkene functional groups, and mass spectrometry validates the molecular weight while revealing characteristic fragmentation patterns. The application of these orthogonal analytical techniques, guided by sound experimental protocols and expert interpretation, establishes a robust and trustworthy method for the identification and quality assessment of this compound in research and industrial settings.

References

-

PubChem. This compound . National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0034160) . [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, H2O, predicted) (HMDB0034160) . [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (HMDB0034160) . [Link]

-

National Institute of Standards and Technology (NIST). α-Citronellyl acetate . NIST Chemistry WebBook. [Link]

-

Supporting Information. Data of 1H NMR and 13C NMR of products . [Link]

-

National Institute of Standards and Technology (NIST). 6-Octen-1-ol, 3,7-dimethyl-, acetate . NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology (NIST). 6-Octen-1-ol, 3,7-dimethyl-, acetate References . NIST Chemistry WebBook. [Link]

-

FooDB. Showing Compound (±)-Citronellyl acetate (FDB012446) . [Link]

-

National Institute of Standards and Technology (NIST). 6-Octen-1-ol, 3,7-dimethyl-, acetate Antoine Equation Parameters . NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology (NIST). 6-Octen-1-ol, 3,7-dimethyl-, acetate Phase change data . NIST Chemistry WebBook. [Link]

-

SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts . [Link]

-

Biblioteka Nauki. Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction . [Link]

-

ACS Publications. Infrared Quantitative Analysis Data. CS-67 Determination of this compound in Citronellyl Formate . Analytical Chemistry. [Link]

-

SpectraBase. This compound - Optional[MS (GC)] - Spectrum . [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of Terpenoids by spectroscopic techniques . [Link]

-

MDPI. Extraction and Mass Spectrometric Characterization of Terpenes Recovered from Olive Leaves Using a New Adsorbent-Assisted Supercritical CO2 Process . [Link]

-

ScenTree. DL-citronellyl acetate (CAS N° 150-84-5) . [Link]

-

National Institute of Standards and Technology (NIST). α-Citronellyl acetate Gas Chromatography . NIST Chemistry WebBook. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) . [Link]

-

National Institutes of Health (NIH). Extraction and Analysis of Terpenes/Terpenoids . [Link]

-

ACS Publications. Tandem Mass Spectrometric Quantification of 93 Terpenoids in Cannabis Using Static Headspace Injections . Analytical Chemistry. [Link]

-

CABI Digital Library. Analytical Study of Terpenoids Present in the Medicinal Extracts of Tagetes erectes L. and Tridax procumbens L. of Family Compositae . [Link]

Sources

- 1. This compound | C12H22O2 | CID 9017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ScenTree - DL-citronellyl acetate (CAS N° 150-84-5) [scentree.co]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0034160) [hmdb.ca]

- 4. This compound(150-84-5) 13C NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(150-84-5) IR Spectrum [m.chemicalbook.com]

- 7. jchps.com [jchps.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 6-Octen-1-ol, 3,7-dimethyl-, acetate [webbook.nist.gov]

- 10. bibliotekanauki.pl [bibliotekanauki.pl]

- 11. mdpi.com [mdpi.com]

- 12. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

Citronellyl Acetate: A Comprehensive Guide to Natural Sourcing and Extraction Methodologies

An In-Depth Technical Guide for Scientific Professionals

Abstract

Citronellyl acetate, a monoterpenoid ester (C₁₂H₂₂O₂), is a pivotal component in the flavor and fragrance industries, prized for its characteristic fresh, fruity, and rose-like aroma.[1] While synthetic routes are well-established, the increasing demand for natural ingredients necessitates a thorough understanding of its botanical origins and the sophisticated methodologies required for its extraction and purification. This guide provides an in-depth exploration of the primary natural sources of this compound and a critical analysis of the predominant extraction techniques. We will delve into the theoretical principles and practical applications of steam distillation, solvent extraction, and supercritical fluid extraction (SFE), offering detailed protocols and workflow diagrams. The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively isolate and analyze this valuable natural compound.

Introduction to this compound

This compound is the acetate ester of citronellol, a naturally occurring acyclic monoterpenoid.[2][3] It is a colorless liquid with a distinct aroma profile that makes it a desirable ingredient in perfumes, cosmetics, soaps, detergents, and as a flavoring agent in food and beverages.[1][3][4] The molecule exists as two enantiomers, (R)-(+) and (S)-(-), which possess slightly different olfactory notes.[5] Understanding its physicochemical properties is fundamental to designing effective extraction and purification strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O₂ | [2][5] |

| Molecular Weight | 198.30 g/mol | [2][5] |

| Appearance | Colorless liquid | [5][6] |

| Odor | Fruity, rosy, fresh | [1][7] |

| Boiling Point | 229-240 °C @ 760 mmHg | [1][2][5] |

| Density | ~0.891 g/mL at 25 °C | [1][5] |

| Refractive Index | 1.440 - 1.450 @ 20°C | [2][5] |

| Solubility | Soluble in alcohol and most fixed oils; Insoluble in water, glycerol, and propylene glycol. | [2][3] |

| LogP | 4.22 | [2][5] |

Natural Occurrence of this compound

This compound is a secondary metabolite found in a variety of aromatic plants.[8] Its concentration can vary significantly based on the plant species, geographical origin, climate, and harvesting time. The compound is a key constituent of several commercially important essential oils.

Table 2: Prominent Natural Sources of this compound

| Plant Source | Common Name | Essential Oil |

| Pelargonium graveolens | Geranium | Geranium Oil |

| Rosa damascena / Rosa centifolia | Rose | Rose Oil |

| Cymbopogon nardus / Cymbopogon winterianus | Citronella | Citronella Oil |

| Cymbopogon flexuosus | Lemongrass | Lemongrass Oil |

| Corymbia citriodora | Lemon-scented gum | Citriodora Oil |

| Citrus spp. | Citrus Fruits (e.g., Lemon, Orange) | Citrus Essential Oils |

The biosynthesis of this compound in plants is a complex enzymatic process. It originates from the terpenoid pathway, where its precursor, citronellol, is esterified.[3] Recent research in Pelargonium suggests a multi-step pathway involving specific enzymes that control the formation and enantiomeric ratio of the final compound.[9]

Extraction Methodologies from Botanical Matrices

The selection of an extraction method is a critical decision dictated by the stability of the target compound, the nature of the plant matrix, desired purity, yield, and economic and environmental considerations.

Steam Distillation

Steam distillation is the most traditional and widely used method for extracting essential oils from plant materials.[10] The technique is particularly suitable for volatile compounds like this compound that are immiscible with water.

Causality Behind Experimental Choices: The core principle involves passing steam through the plant material, which lowers the boiling point of the volatile compounds, allowing them to co-distill with the water vapor at temperatures below 100°C.[11] This prevents the thermal degradation of sensitive molecules like this compound, which has a much higher boiling point.[1][2] The use of a Claisen adapter is crucial to prevent turbulent boiling and foaming of the plant material from contaminating the distillate.[12]

Caption: Workflow for Steam Distillation Extraction.

Experimental Protocol: Steam Distillation

-

Preparation: Grind the dried plant material (e.g., geranium leaves) to a coarse powder to increase the surface area for efficient oil extraction.

-

Apparatus Setup: Assemble a steam distillation apparatus. Place the ground plant material into a large round-bottom flask (not more than half full) and add enough water to just cover it.[12] Use a Claisen adapter to connect the flask to the condenser.

-

Distillation: Heat the flask to generate steam directly, or introduce steam from an external generator.[12] The steam will pass through the plant material, carrying the volatile this compound and other essential oil components.

-

Condensation: The steam and volatile oil mixture travels to a condenser, where it is cooled by circulating cold water, turning the vapor back into a liquid.[13]

-

Collection: Collect the condensate, which consists of an aqueous layer (hydrosol) and the immiscible essential oil layer, in a receiving vessel.

-

Separation: Transfer the collected distillate to a separatory funnel. Allow the layers to fully separate. The essential oil, being less dense than water, will typically form the upper layer. Drain the lower aqueous layer.

-

Drying and Storage: Collect the oil layer and dry it over anhydrous sodium sulfate to remove residual water. Store the purified oil in a sealed, dark glass vial under refrigeration.

Solvent Extraction

Solvent extraction is a method that uses organic solvents to dissolve the desired compounds from the plant matrix. This technique can be advantageous for compounds that are too fragile for steam distillation or when higher yields are desired.

Causality Behind Experimental Choices: The choice of solvent is critical and is based on the polarity of the target compound. Ethanol is a popular choice because it is effective, safe for consumption in trace amounts, and easily recoverable.[14] The initial soaking period, often at low temperatures, allows the solvent to penetrate the plant cells and dissolve the this compound. Subsequent filtration removes the solid plant matter, and a rotary evaporator is used to remove the solvent under reduced pressure, which lowers the solvent's boiling point and prevents thermal degradation of the extract.[14]

Caption: Workflow for Supercritical Fluid Extraction (SFE).

Experimental Protocol: Supercritical Fluid Extraction (SFE)

-

Preparation: The plant material is dried and ground to a specific particle size to ensure uniform packing and efficient extraction.

-

Loading: The prepared material is packed into a high-pressure extraction vessel.

-

Pressurization & Heating: Liquid CO₂ is pumped into the system and heated to bring it to its supercritical state (e.g., above 31.1°C and 73.8 bar). [15]4. Extraction: The supercritical CO₂ is passed through the extraction vessel. Its high diffusivity and low viscosity allow it to penetrate the plant matrix effectively, dissolving the this compound. [16]This can be done in a dynamic mode (continuous flow) or a static mode (soaking) followed by dynamic extraction. [16]5. Separation: The CO₂-extract mixture flows into a separator vessel at a lower pressure and/or different temperature. This change causes the CO₂ to lose its solvent power and return to a gaseous state, precipitating the extracted compounds. [15]6. Collection: The solvent-free extract is collected from the bottom of the separator. The now-gaseous CO₂ can be recompressed and recycled. [17]

Analytical Validation: Gas Chromatography-Mass Spectrometry (GC-MS)

Regardless of the extraction method, the resulting product must be analyzed to confirm the presence and purity of this compound. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose. [18][19] Principle: The technique first separates the volatile components of the essential oil in a gas chromatograph based on their boiling points and affinity for the column's stationary phase. [18]As each component elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that allows for unambiguous identification by comparison with spectral libraries. [20][21] Methodology Outline:

-

Sample Preparation: Dilute a small amount of the extracted essential oil in a suitable solvent (e.g., ethanol or hexane). [20]2. Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector port, which is heated to vaporize the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a long, thin capillary column (e.g., HP-5MS). [21]The oven temperature is programmed to increase gradually, allowing for the separation of compounds.

-

Mass Spectrometry: As compounds elute from the column, they are ionized and fragmented in the MS detector.

-

Data Analysis: The resulting total ion chromatogram (TIC) shows peaks corresponding to each separated compound. The mass spectrum of the peak at the expected retention time for this compound is compared to a reference library (e.g., NIST) to confirm its identity. Quantification can be performed by integrating the peak area.

Conclusion

The extraction of natural this compound is a multi-faceted process that begins with the careful selection of botanical sources and culminates in rigorous analytical validation. While steam distillation remains a simple and effective method, solvent extraction offers versatility, and supercritical fluid extraction represents a highly efficient and environmentally benign alternative. The choice of methodology must be tailored to the specific research or production goals, balancing factors of yield, purity, cost, and sustainability. A thorough understanding of the principles and protocols outlined in this guide empowers scientists to make informed decisions in the pursuit of high-quality natural compounds for research, development, and commercial application.

References

- ScenTree. (2025).

- PubChem. (n.d.). This compound.

- NHU. (n.d.).

- The Good Scents Company. (n.d.). (S)

- The Fragrance Conservatory. (n.d.). This compound.

- Foreverest Resources Ltd. (n.d.).

- ChemicalBook. (n.d.).

-

Haq, N. U., Liaquat, M., Jahangir, M., Khan, A., Khan, A. A., Haq, T. U., ... & Alharbi, M. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. Polish Journal of Chemical Technology, 26(3), 8-15. [Link]

-

Haq, N. U., et al. (2024). Enzymatic synthesis and parameters affecting on this compound ester by trans-esterification reaction. ResearchGate. [Link]

- Anonymous. (n.d.).

-

Scribd. (n.d.). GC-MS Analysis of Essential Oils. [Link]

-

Vining, K. J., et al. (2024). Citronellol biosynthesis in pelargonium is a multistep pathway involving progesterone 5β-reductase and/or iridoid synthase-like enzymes. Plant Physiology, 194(2), 1006-1023. [Link]

-

ResearchGate. (n.d.). Formation of this compound as a function of the reaction type...[Link]

-

Scribd. (n.d.). Steam Distillation of Essential Oils. [Link]

-

Zhang, Y., et al. (2022). Synthesis of citronella acetate by lipase catalyzed transesterification in ionic liquid and its kinetics. Food Science and Technology, 42. [Link]

-

Peršurić, Ž., et al. (2023). Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics. Molecules, 28(12), 4839. [Link]

-

Uniyal, A., et al. (2017). Quantitative evaluation of essential oils for the identification of chemical constituents by gas chromatography/mass spectrometry. ResearchGate. [Link]

-

Cole-Parmer Blog. (2018). 3 Easy Steps for Safe Solvent Extraction. [Link]

-

Warner, S., Tulip, C., Shreiner, P., & Slayton, J. (n.d.). Supercritical Fluid Extraction of Organic Compounds From Various Solid Matrices. EPA. [Link]

-

Rahayu, S., et al. (2020). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). SciTePress. [Link]

-

Cassel, E., et al. (2022). Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents. MDPI. [Link]

-